3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one
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Overview
Description
3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that features a pyrrolidine ring substituted with a pyrimidin-2-yloxy group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been known to interact with various cellular targets .
Mode of Action
It’s worth noting that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
It has been reported that similar compounds have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .
Result of Action
Similar compounds have been reported to elevate central cgmp levels in the brain and csf of rodents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pyrenes, which are excellent organic fluorophores, are applied as environmental probes with distinct morphology and tunable emission in various microenvironments due to their polarity-dependent vibronic emission, high charge carrier mobility, fluorescence lifetime, and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidin-2-yloxy group through nucleophilic substitution reactions. The final step often involves the formation of the but-2-en-1-one moiety through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyrimidine derivatives: Compounds featuring the pyrimidine ring with various functional groups.
Uniqueness
3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10(2)8-12(17)16-7-4-11(9-16)18-13-14-5-3-6-15-13/h3,5-6,8,11H,4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKXAPSMQZEJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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